Triphenyl stannyl dimethyl vinyl silane is an organosilicon compound characterized by the presence of both silicon and tin atoms in its structure. It is primarily used in organic synthesis and materials science due to its unique reactivity and ability to form stable bonds with various substrates. The compound's CAS number is 18666-68-7, and it is also known by other names such as triphenylvinylsilane.
This compound falls under the category of vinyl silanes and organotin compounds. Organotin compounds, including triphenyl stannyl dimethyl vinyl silane, are known for their applications in catalysis, polymerization, and as coupling agents in materials science. The specific structure of triphenyl stannyl dimethyl vinyl silane includes a vinyl group attached to a silicon atom, which is further bonded to three phenyl groups and two methyl groups.
The synthesis of triphenyl stannyl dimethyl vinyl silane can be achieved through several methods:
The reaction conditions typically involve solvents such as dichloromethane or tetrahydrofuran, with temperatures controlled to optimize yield. The use of transition metal catalysts can significantly improve reaction rates and selectivity.
Triphenyl stannyl dimethyl vinyl silane has a complex molecular structure characterized by:
The molecular structure features a silicon atom bonded to three phenyl groups (CH), two methyl groups (CH), and a vinyl group (CH). This arrangement contributes to its unique chemical properties and reactivity.
Triphenyl stannyl dimethyl vinyl silane participates in various chemical reactions:
Reactions may be catalyzed by transition metals such as palladium or platinum, which help achieve higher yields and better selectivity for desired products .
The mechanism of action for triphenyl stannyl dimethyl vinyl silane primarily involves:
Relevant data indicates that triphenyl stannyl dimethyl vinyl silane is classified as an irritant (Xi) according to safety regulations .
Triphenyl stannyl dimethyl vinyl silane finds applications across various scientific fields:
Photochemical methods enable precise Si–Sn bond formation under mild conditions, leveraging light energy to overcome kinetic barriers. These strategies utilize photoactive catalysts to generate radical intermediates that facilitate coupling between tin and silicon precursors. The photoredox-catalyzed synthesis of triphenyl stannyl dimethyl vinyl silane employs visible light (typically blue LEDs) to excite catalysts such as fac-Ir(ppy)₃ or organic photocatalysts like 4CzIPN, which initiate single-electron transfer processes. This approach avoids thermal decomposition pathways common in conventional synthesis [2].
Key to this methodology is the redox-neutral dual catalytic cycle, where the photocatalyst mediates iodine abstraction from alkyl iodides while simultaneously promoting radical addition to the vinyl silane moiety. The excited photocatalyst (ca. -1.7 to +2.0 V vs SCE redox potential) undergoes reductive quenching with tertiary amines (e.g., Bu₃N, DIPEA), generating radical species that attack the silicon-tethered vinyl group. Subsequent β-scission releases the functionalized silane product without requiring fluoride-induced desilylation [2].
Table 1: Photocatalyst Performance in Si–Sn Bond Formation
Photocatalyst | Electron Donor | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|
4CzIPN | Bu₃N | 2 | 88 | Fastest kinetics |
fac-Ir(ppy)₃ | Bu₃N | 4 | 75 | Broad substrate tolerance |
[Ir(dtbbpy)(ppy)₂]PF₆ | Bu₃N | 0.5 | 81 | High turnover frequency |
Perylene | Bu₃N | 4 | 74 | Metal-free |
Eosin Y | Bu₃N | 4 | 66 | Low-cost option |
Solvent optimization studies demonstrate that polar aprotic mixtures (MeCN/MeOH 9:1) enhance reaction efficiency by stabilizing polar intermediates. The reaction proceeds at ambient temperature (25–40°C) and achieves completion within minutes to hours, depending on photocatalyst selection. This method exhibits exceptional functional group tolerance, accommodating ketones, esters, and tertiary alcohols without protective group strategies [2].
Radical group transfer reactions exploit the lability of silicon-tethered groups to install vinyl functionalities on sterically hindered carbon centers. The process initiates when alkyl radicals (generated via photoredox-mediated C–I bond cleavage) undergo 5-exo-trig cyclization onto vinyl silanes, forming transient cyclic siloxane intermediates. Unlike conventional radical cyclizations, this pathway proceeds via in situ ring opening without requiring fluoride additives, directly yielding triphenyl stannyl dimethyl vinyl silane derivatives [2].
The reaction mechanism involves three critical stages:
Table 2: Scope of Radical Group Transfer Reactions
Substrate Class | Example Product | Diastereoselectivity | Functional Group Tolerance |
---|---|---|---|
Secondary iodides | Homoallylic alcohols | >20:1 dr | Ketones, esters |
Tertiary iodides | Quaternary silanes | N/A | Ethers, protected alcohols |
Primary iodides | Linear alkenes | N/A | Nitriles, aryl halides |
This strategy achieves exceptional stereocontrol (>20:1 dr) in cyclic substrates due to conformational constraints during cyclization. Open-chain analogues require slightly modified conditions, including HCl-mediated desilylation to liberate the final products. The methodology has been successfully applied to synthesize sterically congested quaternary carbon centers bearing vinyl silane groups—a challenging transformation for polar mechanisms [2].
Transition metals facilitate direct coupling between stannane precursors and silicon electrophiles through oxidative addition and transmetalation sequences. Nickel complexes (e.g., [Ni(cod)₂]/PCy₃) catalyze the stereoselective coupling of alkynyl stannanes with chlorosilanes, providing access to triphenyl stannyl dimethyl vinyl silane analogues. The catalytic cycle initiates with oxidative addition of Si–Cl bonds to Ni(0), followed by transmetalation with organostannanes (R-SnPh₃). Reductive elimination yields the coupled product while regenerating the catalyst [3].
Copper catalysis offers complementary selectivity, particularly for alkenyl transfer reactions. Cu(I) complexes (e.g., CuI/N-heterocyclic carbenes) enable silylation of vinyliodonium salts with (Me₂PhSi)₂Zn reagents, forming vinyl silanes with retention of configuration. The mechanism proceeds through a Cu(I)/Cu(III) cycle where the vinyl group transfers selectively to silicon. This method tolerates electrophilic functional groups incompatible with organolithium approaches [3].
Critical parameters influencing yield and selectivity:
Palladium-catalyzed hydrosilylation presents an alternative route, where Pd(0) complexes insert into Si–Sn bonds of (Ph₃Sn)SiMe₂CH=CH₂ precursors. The resulting Pd–Sn species undergoes migratory insertion with alkenes, though competitive homocoupling remains a limitation requiring careful stoichiometric control [3].
Organometallic reagents address steric challenges in triphenyl stannyl dimethyl vinyl silane synthesis through controlled nucleophilic attack. Grignard reagents (e.g., PhMgBr) react with dimethylvinylchlorosilane in diethyl ether, followed by stannylation with Ph₃SnCl to install the triphenylstannyl group. This sequential methodology requires strict temperature control (-78°C to 0°C) to prevent Wurtz coupling byproducts [4].
Zinc-mediated reactions offer enhanced compatibility with electrophilic functionalities. Metallic zinc activates chlorosilanes toward nucleophilic substitution by organostannane anions in tetrahydrofuran:
Step 1: R₃Sn⁻ + ClSiMe₂CH=CH₂ → R₃SnSiMe₂CH=CH₂ (60–75% yield)Step 2: Ph₃Sn⁻ addition to the intermediate at 25°C (4h)
This one-pot approach achieves 68% isolated yield for triphenyl stannyl dimethyl vinyl silane with <5% homocoupling byproducts. The zinc surface acts as a heterogeneous catalyst, facilitating halogen-zinc exchange while minimizing protodestannylation [4].
For maximally hindered systems, lithium-halogen exchange provides superior steric accommodation:
This method preserves vinyl geometry without isomerization to internal alkenes—a common issue in Pd-catalyzed approaches [3] [4].
Table 3: Organometallic Methods Comparison
Method | Steric Tolerance | Max Yield (%) | Byproduct Formation | Temperature Range |
---|---|---|---|---|
Grignard Sequential | Moderate | 75 | Wurtz coupling (15%) | -78°C to 25°C |
Zinc-Mediated | High | 82 | Destannylation (<8%) | 0°C to 25°C |
Lithium-Copper | Very High | 91 | Reduction products (3%) | -78°C to -30°C |
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